Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135239-09-6
VCID: VC8049445
InChI: InChI=1S/C12H18N2.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H
SMILES: C1CCC(CC1)NCC2=CN=CC=C2.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride

CAS No.: 1135239-09-6

Cat. No.: VC8049445

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride - 1135239-09-6

Specification

CAS No. 1135239-09-6
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name N-(pyridin-3-ylmethyl)cyclohexanamine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H
Standard InChI Key BJVIPCDDJXBMIA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCC2=CN=CC=C2.Cl
Canonical SMILES C1CCC(CC1)NCC2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(pyridin-3-ylmethyl)cyclohexanamine hydrochloride . Its molecular structure consists of a cyclohexane ring attached to an amine group, which is further linked to a pyridine ring via a methylene bridge. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula C12H19ClN2\text{C}_{12}\text{H}_{19}\text{ClN}_2 reflects the incorporation of 12 carbon atoms, 19 hydrogen atoms, one chlorine atom, and two nitrogen atoms .

PropertyValueSource
CAS Number1135239-09-6
Molecular FormulaC12H19ClN2\text{C}_{12}\text{H}_{19}\text{ClN}_2
Molecular Weight226.75 g/mol
IUPAC NameN-(pyridin-3-ylmethyl)cyclohexanamine hydrochloride

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocol for cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is publicly documented, related methodologies provide insight into plausible pathways. A protocol for synthesizing cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) (a structural analog) involves Grignard reagent formation, nucleophilic addition, and catalytic hydrogenation . Key steps include:

  • Grignard Reaction: Isopropenyl magnesium bromide is prepared in tetrahydrofuran (THF) under nitrogen atmosphere .

  • Nucleophilic Addition: The Grignard reagent reacts with a ketone precursor to form a secondary alcohol intermediate.

  • Hydrogenation: The intermediate undergoes catalytic hydrogenation to yield the final amine .

For cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride, a similar approach could involve reductive amination between cyclohexanamine and pyridine-3-carbaldehyde, followed by hydrochloric acid quenching to form the salt .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and ethanol. The ionic character of the protonated amine enhances its stability under ambient conditions, though prolonged exposure to moisture or high temperatures may degrade the salt form .

Applications and Research Significance

Material Science and Catalysis

The pyridine ring’s electron-deficient nature makes it a potential ligand in coordination chemistry. Transition metal complexes derived from similar amines are explored for catalytic applications in organic synthesis .

SupplierPackagingPrice (USD)Purity
TRC10 mg45Not specified
Matrix Scientific1 g378Not specified
Hubei Xinyang Medical TechBulkInquire98%

Regulatory Considerations

No specific regulatory restrictions are reported, but standard safety protocols for handling amines and hydrochlorides apply. Users should consult Safety Data Sheets (SDS) for hazard information .

Challenges and Future Directions

Knowledge Gaps

The absence of detailed toxicological and pharmacological data limits the compound’s adoption in applied research. Studies addressing its stability under physiological conditions and bioavailability are needed.

Synthetic Optimization

Developing cost-effective, scalable synthesis methods remains a priority. Catalytic asymmetric synthesis could yield enantiomerically pure variants for targeted applications .

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